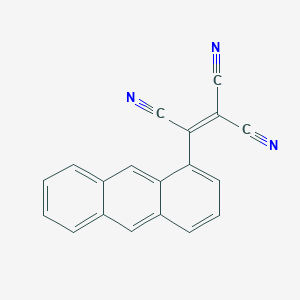
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile is an organic compound that features an anthracene moiety attached to an ethene backbone with three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-1-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of anthracene derivatives with ethene-based compounds under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where anthracene is reacted with ethene derivatives in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The ethene backbone allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amines or other reduced forms of the cyano groups.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Anthracen-1-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
(Anthracen-1-yl)ethene: A simpler derivative with an ethene backbone but without the cyano groups.
Uniqueness
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile is unique due to the presence of three cyano groups, which significantly alter its chemical reactivity and properties compared to other anthracene derivatives. These cyano groups enhance the compound’s electron-withdrawing capabilities, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
185693-29-2 |
|---|---|
Molecular Formula |
C19H9N3 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-anthracen-1-ylethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H9N3/c20-10-16(11-21)19(12-22)17-7-3-6-15-8-13-4-1-2-5-14(13)9-18(15)17/h1-9H |
InChI Key |
LEHVVBVZHUFSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















